molecular formula C7H13BrO2 B8457901 5-Bromo-3,3-dimethylpentanoic Acid CAS No. 69120-98-5

5-Bromo-3,3-dimethylpentanoic Acid

Cat. No.: B8457901
CAS No.: 69120-98-5
M. Wt: 209.08 g/mol
InChI Key: QFNHAKVAKHAPNO-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylpentanoic acid (CAS 69120-98-5) is a branched aliphatic carboxylic acid with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The compound features a bromine atom at the 5th carbon and two methyl groups at the 3rd carbon, creating steric hindrance that influences its reactivity and physical properties.

Properties

CAS No.

69120-98-5

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-3,3-dimethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

QFNHAKVAKHAPNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
5-Bromo-3,3-dimethylpentanoic acid C₇H₁₃BrO₂ 209.08 3,3-dimethyl, 5-bromo, aliphatic Synthetic intermediates, steric modulation
5-Bromopentanoic acid C₅H₉BrO₂ 181.03 Linear chain, 5-bromo Ester/amide synthesis
5-(3-Bromo-4-fluorophenyl)pentanoic acid C₁₁H₁₂BrFO₂ 275.12 Aromatic fluorophenyl, 5-bromo Pharmaceutical candidates
Ethyl 5-bromo-3,3-dimethylpentanoate C₉H₁₇BrO₂ (est.) ~227.09 Ester derivative, lipophilic Organic synthesis

Q & A

Q. Methodological Insight :

  • Halogenation : Use NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.
  • Hydrolysis : Acidic or basic hydrolysis (e.g., HCl/NaOH) to convert esters to carboxylic acids.
  • Yield Optimization : Monitor via TLC or HPLC to track intermediate formation .

How can regioselectivity challenges in bromination reactions be addressed during synthesis?

Advanced
Regioselectivity in bromination is critical, especially when competing positions exist. For this compound, steric hindrance from the 3,3-dimethyl groups directs bromine to the 5-position. However, competing pathways (e.g., over-bromination) may arise. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.
  • Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance selectivity.
  • Protecting Groups : Temporarily block reactive sites (e.g., esterification of the carboxylic acid).

Data Comparison : Contrast bromination outcomes with fluorinated analogs (e.g., 5,5-difluoro derivatives) to identify steric/electronic effects .

Which spectroscopic techniques are most reliable for structural confirmation?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks (δ ~1.2 ppm) for dimethyl groups and deshielded protons near bromine (δ ~3.5–4.0 ppm).
    • ¹³C NMR : Confirm quaternary carbons (C-3) and carbonyl (C=O, ~170–180 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 ratio for M/M+2).

Example : Compare with 5-Chloro-3,3-dimethylpentanoic Acid () to distinguish halogen-specific shifts .

How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

Advanced
Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps:

Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments).

2D NMR : Use HSQC or HMBC to assign ambiguous signals.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.

Alternative Techniques : IR spectroscopy to confirm functional groups or X-ray crystallography for absolute configuration.

Case Study : emphasizes iterative validation in qualitative research, applicable to spectral analysis .

What role does bromine play in modulating biological activity compared to other halogens?

Advanced
Bromine’s polarizability enhances halogen bonding with biomolecules, influencing pharmacokinetics. For example:

  • Lipophilicity : Bromine increases logP vs. chloro/fluoro analogs, affecting membrane permeability.
  • Target Binding : Brominated compounds often show higher affinity in enzyme inhibition assays (e.g., kinase targets).

Experimental Design : Synthesize analogs (e.g., 5-Chloro-3,3-dimethylpentanoic Acid) and compare IC₅₀ values in bioassays .

How do steric effects from the 3,3-dimethyl groups influence reactivity?

Advanced
The dimethyl groups:

  • Steric Hindrance : Limit nucleophilic attack at C-3, directing reactions (e.g., esterification) to the terminal carboxylic acid.
  • Conformational Rigidity : Reduce rotational freedom, stabilizing transition states in cyclization ().

Methodology : Kinetic studies (e.g., Arrhenius plots) to compare reaction rates with non-methylated analogs .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use anhydrous conditions (glovebox) for reactions sensitive to moisture.
  • Stability Monitoring : Periodic NMR checks to detect decomposition (e.g., ester formation from acid).

Reference : Protocols for similar brominated acids () recommend avoiding prolonged light exposure .

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